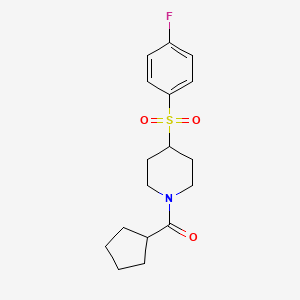

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Description

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by a piperidine core substituted with a 4-fluorophenyl sulfonyl group and a cyclopentyl methanone moiety. These analogs are typically synthesized via nucleophilic substitution or coupling reactions involving sulfonyl chlorides and amine intermediates .

Properties

IUPAC Name |

cyclopentyl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO3S/c18-14-5-7-15(8-6-14)23(21,22)16-9-11-19(12-10-16)17(20)13-3-1-2-4-13/h5-8,13,16H,1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGIJFQIEVDOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of cyclopentanone with piperidine under acidic conditions to form the cyclopentylpiperidine intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Table 1: Synthetic Routes

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Cyclopentanone + Piperidine → Cyclopentylpiperidine | Acidic conditions |

| 2 | Cyclopentylpiperidine + 4-Fluorobenzenesulfonyl chloride → Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | Base (Triethylamine) |

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in neurological disorders.

Case Study: Neurological Disorders

A study focused on the interactions of piperidine derivatives revealed that compounds like this compound exhibit promising activity against targets related to neurological diseases such as Alzheimer's disease. The sulfonamide moiety enhances binding affinity to these targets, suggesting potential use in treating cognitive impairments .

Biological Research

The compound is also used in biological research to explore its interactions with fatty acid binding proteins (FABPs), which are implicated in various metabolic processes. Understanding these interactions can lead to new insights into metabolic syndrome and related disorders.

Table 2: Biological Targets and Effects

| Target | Effect |

|---|---|

| Fatty Acid Binding Proteins | Modulation of lipid metabolism |

| Enzymes involved in neurotransmission | Potential improvement in cognitive function |

Industrial Applications

In addition to its medicinal applications, this compound is being explored for industrial uses, particularly in the development of new materials and chemical processes. Its unique structural features make it a valuable building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on synthesis , structural features , and physicochemical properties .

Key Observations :

- The target compound’s piperidine-sulfonyl-fluorophenyl scaffold aligns with T-04 and T-08, but it replaces the thiophene ring with a cyclopentyl group, likely enhancing lipophilicity .

- Synthesis of fluorophenyl-sulfonyl derivatives (e.g., T-04, 3aa) commonly employs sulfonyl chlorides, with yields ranging from 59–73% .

Physicochemical Properties

Key Observations :

Biological Activity

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a piperidine ring, which is further substituted with a sulfonyl group and a 4-fluorophenyl moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonyl group enhances the compound's ability to form interactions with target proteins, potentially influencing cellular processes such as apoptosis, proliferation, and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell growth in various cancer cell lines. In one study, the compound exhibited significant cytotoxicity against human breast cancer cells (SKBR3) with an IC50 value indicating potent activity (Table 1).

Inhibition of Kinases

The compound has also been investigated for its inhibitory effects on various kinases, including GSK-3β and IKK-β. These kinases are critical in regulating cellular processes related to cancer and inflammation. The IC50 values for these targets suggest that this compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. This dual functionality suggests potential applications in treating infections alongside cancer therapies.

Case Studies

- Breast Cancer Study : A study involving B7-H4 knockout models indicated that this compound could enhance survival rates in mice with pulmonary metastatic breast cancer by modulating immune responses against tumor cells .

- Neuroprotection : In neuroprotective assays using HT-22 cells, the compound showed promise in preventing cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic: What synthetic routes are commonly employed for Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer:

A typical synthesis involves coupling a cyclopentyl-containing bromomethyl intermediate with a sulfonylated piperidine derivative under reflux conditions. For example, [2-(bromomethyl)cyclopentyl]-(4-fluorophenyl)-methanone can react with 4-(4-fluorophenyl)sulfonylpiperidine in a 1:2 molar ratio in benzene, yielding the target compound after recrystallization from methanol (yield: ~86%) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.

- Catalysis : Use of mild bases (e.g., KCO) to deprotonate intermediates without side reactions.

- Purification : Column chromatography with EtOAc/hexane (40:60) effectively isolates the product .

Advanced: How can crystallographic data resolve structural ambiguities in this compound, particularly regarding sulfonyl-piperidine conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. Key parameters include:

- Space group : Triclinic (common for asymmetric molecules) .

- Unit cell dimensions : Monitor angles to detect torsional strain in the piperidine ring.

- Refinement : SHELXL software refines bond lengths and angles, with indicating high data quality . For sulfonyl groups, the S=O bond length (~1.43 Å) and dihedral angles relative to the fluorophenyl ring confirm electronic delocalization .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s purity and functional groups?

Methodological Answer:

- NMR : Confirm piperidine proton environments (e.g., δ 3.73–3.79 ppm for N–CH groups) and fluorophenyl aromatic signals (δ 7.76 ppm, doublet of doublets) .

- NMR : Identify carbonyl resonances (~166 ppm) and sulfonyl-attached carbons (~143 ppm) .

- HRMS : Validate molecular weight (e.g., 427.0793 [M+H]) with <2 ppm error .

Advanced: How can molecular dynamics (MD) simulations predict this compound’s binding to biological targets like mGluR5?

Methodological Answer:

- Docking : Use AutoDock Vina to dock the compound into mGluR5’s allosteric site (PDB: 4OO9). Focus on hydrogen bonding between the sulfonyl group and Arg .

- MD Parameters : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze root-mean-square deviation (RMSD) to assess stability (<2 Å fluctuations indicate robust binding) .

- Free Energy Calculations : MM-PBSA or umbrella sampling quantify binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence bioactivity?

Methodological Answer:

- SAR Studies : Compare IC values of analogs in cellular assays. Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility .

- Crystallographic Analysis : Substituents at the 4-position of the phenyl ring alter piperidine ring puckering, affecting target engagement .

- LogP Calculations : Fluorophenyl derivatives typically exhibit higher lipophilicity (LogP ~3.5) than chlorophenyl analogs (LogP ~3.8), impacting membrane permeability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Storage : Keep at -20°C in airtight containers under inert gas (e.g., N) to prevent degradation .

Advanced: How can high-throughput screening (HTS) pipelines identify off-target effects of this compound?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler). A selectivity score <10% indicates minimal off-target activity .

- CYP Inhibition Assays : Monitor interactions with CYP3A4 and CYP2D6 using fluorogenic substrates. IC >10 µM suggests low metabolic interference .

- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.